6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide
Brand Name: Vulcanchem
CAS No.: 1021047-27-7
VCID: VC4162169
InChI: InChI=1S/C21H28N2O3S/c1-17-12-14-19(15-13-17)27(25,26)23(3)16-8-4-5-11-21(24)22-20-10-7-6-9-18(20)2/h6-7,9-10,12-15H,4-5,8,11,16H2,1-3H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2C
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.53

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide

CAS No.: 1021047-27-7

Cat. No.: VC4162169

Molecular Formula: C21H28N2O3S

Molecular Weight: 388.53

* For research use only. Not for human or veterinary use.

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide - 1021047-27-7

Specification

CAS No. 1021047-27-7
Molecular Formula C21H28N2O3S
Molecular Weight 388.53
IUPAC Name 6-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)hexanamide
Standard InChI InChI=1S/C21H28N2O3S/c1-17-12-14-19(15-13-17)27(25,26)23(3)16-8-4-5-11-21(24)22-20-10-7-6-9-18(20)2/h6-7,9-10,12-15H,4-5,8,11,16H2,1-3H3,(H,22,24)
Standard InChI Key OJEMLPKFZDTVQE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2C

Introduction

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This compound is specifically noted for its sulfonamide moiety linked to an aromatic ring, enhancing its biological activity.

Synthesis Methods

The synthesis of similar sulfonamide derivatives typically involves multi-step chemical reactions. Common methods include the reaction of benzenesulfonyl chlorides with amines in the presence of a base. For instance, the reaction of 4-dimethylbenzenesulfonyl chloride with o-tolylamine could yield the desired product under appropriate conditions.

Biological Activities

Sulfonamide derivatives are known for their antimicrobial and anticancer properties. While specific biological activities of 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide have not been extensively documented, its structural similarity to other active sulfonamides suggests potential therapeutic applications.

Data Table: Comparison of Sulfonamide Derivatives

CompoundChemical StructurePotential Biological Activities
6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamideHexanamide backbone with sulfonamide and o-tolyl groupsPotential antimicrobial and anticancer activities
4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamideBenzenesulfonamide linked to a triazole ringAntimicrobial and anticancer activities documented
6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamideSimilar to the o-tolyl derivative but with m-tolyl groupPotential therapeutic applications, though less studied

Future Directions

Future research should focus on synthesizing and characterizing 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide to explore its biological activities fully. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.

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